molecular formula C4H8F2O B1422780 4,4-Difluorobutan-1-ol CAS No. 272440-79-6

4,4-Difluorobutan-1-ol

Cat. No.: B1422780
CAS No.: 272440-79-6
M. Wt: 110.1 g/mol
InChI Key: DZVCDDZUOAMMJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorobutan-1-ol is a useful research compound. Its molecular formula is C4H8F2O and its molecular weight is 110.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-difluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVCDDZUOAMMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272440-79-6
Record name 4,4-difluorobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Difluorobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Interest in Gem-Difluorinated Aliphatic Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,4-Difluorobutan-1-ol, a key building block for introducing the 4,4-difluoroalkyl moiety.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the characteristics of a final drug candidate. While experimentally determined data for this compound is not extensively available in the public domain, we can compile its known attributes and provide predicted values for a comprehensive profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 272440-79-6[3]
Molecular Formula C4H8F2O[3]
Molecular Weight 110.10 g/mol [3]
Appearance Colorless liquid
Purity 95-97%[2]
Boiling Point Not experimentally determined (Predicted)-
Melting Point Not experimentally determined (Predicted)-
Density Not experimentally determined (Predicted)-
Refractive Index Not experimentally determined (Predicted)-
Solubility Miscible with common organic solvents (Expected)-
pKa Not experimentally determined (Predicted)-

Note: Predicted values are based on computational models and should be used as an estimation.

The presence of the two fluorine atoms at the 4-position significantly influences the molecule's properties. The high electronegativity of fluorine leads to a polarized C-F bond, which can affect the acidity of the terminal hydroxyl group and the molecule's overall lipophilicity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain. The protons on the carbon adjacent to the hydroxyl group (C1) would appear as a triplet. The protons on C2 and C3 would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms on C4. The proton on the difluorinated carbon (C4), if present as a CHF2 group, would appear as a triplet of triplets.

    • ¹³C NMR : The carbon spectrum would show four distinct signals. The carbon bearing the fluorine atoms (C4) would exhibit a triplet due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by the electron-withdrawing effect of the fluorine atoms.

    • ¹⁹F NMR : The fluorine NMR spectrum would be the most informative for confirming the presence and environment of the fluorine atoms. It is expected to show a single resonance for the two equivalent fluorine atoms, which would be split by the adjacent protons.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Synthesis of this compound: A Conceptual Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of gem-difluorinated compounds and the functional group transformations of alcohols. A common strategy involves the difluorination of a suitable precursor, such as a ketone or an aldehyde, followed by reduction or further elaboration.

One potential synthetic pathway could start from a precursor like ethyl 4-oxobutanoate.

Synthesis_Pathway start Ethyl 4-oxobutanoate intermediate1 Ethyl 4,4-difluorobutanoate start->intermediate1  DAST or Deoxofluor (Difluorination) final_product This compound intermediate1->final_product  LiAlH4 or NaBH4 (Reduction)

Figure 1: A conceptual synthetic pathway to this compound.

Step-by-Step Methodology (Conceptual):

  • Difluorination of Ethyl 4-oxobutanoate: The starting ketoester, ethyl 4-oxobutanoate, can be subjected to deoxyfluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction replaces the carbonyl oxygen with two fluorine atoms to yield ethyl 4,4-difluorobutanoate. The choice of fluorinating agent and reaction conditions is crucial to optimize the yield and minimize side reactions.

  • Reduction of the Ester: The resulting ethyl 4,4-difluorobutanoate is then reduced to the primary alcohol, this compound. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or a milder reagent such as sodium borohydride (NaBH₄) in an alcoholic solvent, although the latter may require harsher conditions for ester reduction.

Causality Behind Experimental Choices:

  • Choice of Fluorinating Agent: DAST and Deoxofluor are commonly used for the conversion of ketones to gem-difluorides due to their relatively mild reaction conditions compared to other fluorinating agents like sulfur tetrafluoride (SF₄).

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity requires careful handling under anhydrous conditions. NaBH₄ is a safer alternative but is generally less reactive towards esters.

Applications in Drug Development

The incorporation of the 4,4-difluoroalkyl motif, accessible through building blocks like this compound, can offer several advantages in drug design.[1]

Drug_Development_Applications BuildingBlock This compound Application1 Metabolic Stability BuildingBlock->Application1 Application2 Modulation of pKa BuildingBlock->Application2 Application3 Bioisosteric Replacement BuildingBlock->Application3 Application4 Conformational Control BuildingBlock->Application4

Figure 2: Potential applications of this compound in drug development.

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a gem-difluoro group at a metabolically labile position can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate.

  • Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.

  • Bioisosteric Replacement: The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a hydroxyl group (CH-OH). This substitution can lead to improved pharmacological properties while maintaining the necessary interactions with the biological target.

  • Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the molecule due to steric and electronic effects. This can be exploited to lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[6][7][8]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling this compound.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[3]

Hazard Statements (GHS):

  • H226: Flammable liquid and vapor.

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

In case of accidental exposure, it is crucial to seek immediate medical attention and have the Safety Data Sheet (SDS) available.

Conclusion

This compound represents a valuable building block for the introduction of the gem-difluoroalkyl moiety in drug discovery programs. While a complete experimental dataset for its physicochemical properties is not yet available, its known characteristics and predicted behavior highlight its potential for enhancing metabolic stability, modulating pKa, and serving as a key structural element in the design of novel therapeutics. As the demand for sophisticated fluorinated building blocks continues to grow, a more thorough characterization and the development of efficient, scalable synthetic routes for compounds like this compound will be of significant interest to the scientific community.

References

  • PubChem. 4,4,4-Trifluorobutan-1-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)
  • ACS Publications. Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)–H Oxidations. [Link]

  • MDPI. Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. [Link]

  • ScienceDirect. FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. [Link]

  • RSC Publishing. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

  • Cloudinary. SAFETY DATA SHEET High Performance Fluorinated Solvent. [Link]

  • Halocarbon Life Sciences. Fluorinated Building Blocks. [Link]

  • PubMed. Significant residual fluorinated alcohols present in various fluorinated materials. [Link]

  • University of Wisconsin-Madison. Guidelines for the Safe Handling of Hydrofluoric Acid. [Link]

  • NIH. Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • MDPI. Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. [Link]

  • Airgas. SAFETY DATA SHEET. [Link]

  • Taylor & Francis. Diethyl malonate – Knowledge and References. [Link]

  • ACS Publications. Synthesis and Crystal Engineering of Fluorinated Rubrenes. [Link]

  • Diva-Portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

Sources

A Technical Guide to the Solubility of 4,4-Difluorobutan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4-Difluorobutan-1-ol, a compound of increasing interest in pharmaceutical and materials science. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on fundamental principles of physical organic chemistry, including polarity, hydrogen bonding, and the "like dissolves like" paradigm. We will explore the unique physicochemical properties imparted by the fluorine atoms and the hydroxyl group, and how these features dictate the compound's interactions with a diverse range of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of solubility, empowering researchers to generate empirical data for their specific applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solubility profile of this compound to facilitate its effective use in synthesis, formulation, and other research endeavors.

Introduction to this compound: A Molecule of Dichotomous Character

This compound (CAS No. 272440-79-6) is a fascinating molecule that marries the hydrophilic nature of a primary alcohol with the lipophilic and electronically distinct properties of a gem-difluorinated alkyl chain. This structural duality is central to understanding its behavior in solution. The terminal hydroxyl group (-OH) is a potent hydrogen bond donor and a moderate hydrogen bond acceptor, predisposing the molecule to favorable interactions with polar, protic solvents. Conversely, the C-F bonds are highly polarized, creating a strong dipole moment and influencing the overall electronic character of the molecule.[1] Fluorine's high electronegativity also leads to the formation of the strongest single bond to carbon in organic chemistry.[1]

The presence of the difluoro group at the 4-position significantly impacts the molecule's properties compared to its non-fluorinated analog, 1-butanol. Fluorinated alcohols are known to exhibit unique characteristics, including high polarity and strong hydrogen bonding capabilities, which can render them excellent solvents for a variety of compounds.[2]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing.[3] Favorable interactions between solute and solvent molecules lead to a negative change in Gibbs free energy and thus, higher solubility. The key intermolecular forces at play are:

  • Hydrogen Bonding: As a primary alcohol, this compound is a strong hydrogen bond donor. It will readily engage with solvents that are hydrogen bond acceptors (e.g., alcohols, ethers, ketones).

  • Dipole-Dipole Interactions: The polarized C-F and C-O bonds create significant dipole moments within the molecule, promoting solubility in polar aprotic and protic solvents.

  • Van der Waals Forces: These non-specific interactions are present in all systems and will be the dominant force in nonpolar solvents.

The fluorination of alcohols is known to increase their acidity and polarity.[4] This suggests that this compound will have a strong affinity for polar solvents.

Predicted Solubility Profile

Based on these principles, we can predict the solubility of this compound in various classes of organic solvents. The following table provides a qualitative and predictive assessment.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh / MiscibleStrong hydrogen bonding interactions between the hydroxyl group of this compound and the solvent molecules.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)HighStrong dipole-dipole interactions. The carbonyl and nitrile groups are good hydrogen bond acceptors for the hydroxyl group of the solute.
Halogenated Dichloromethane, ChloroformModerate to HighDipole-dipole interactions are significant. These solvents can act as weak hydrogen bond acceptors.
Aromatic Toluene, BenzeneLow to ModeratePrimarily van der Waals interactions. The polarity mismatch limits solubility.
Nonpolar Aliphatic Hexane, Heptane, CyclohexaneLow / InsolubleDominated by weak van der Waals forces. The significant difference in polarity between the solute and solvent leads to poor miscibility.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated positive displacement pipettes

  • HPLC or GC system with a suitable detector (e.g., RI, MS)

  • Scintillation vials or other suitable sealed containers

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid ensures that saturation is reached.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute. This ensures a clear supernatant for analysis.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or GC method.

  • Data Calculation:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Self-Validating System and Controls
  • Equilibrium Time: Perform a time-to-equilibrium study to determine the minimum time required to reach a stable solubility value.

  • Purity of Compound and Solvents: Ensure the purity of this compound and all solvents, as impurities can significantly affect solubility.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent.

  • Calibration Curve: Prepare a multi-point calibration curve for the analytical method to ensure accurate quantification.

Visualizing the Solubility Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep Add Excess Solute to Solvent Seal Vial equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep->equilibration separation Centrifuge to Pellet Undissolved Solute equilibration->separation analysis Withdraw Supernatant Dilute Sample Quantify by HPLC/GC separation->analysis calculation Calculate Solubility (g/L) analysis->calculation

Caption: Experimental workflow for solubility determination.

Concluding Remarks for the Practicing Scientist

While specific quantitative solubility data for this compound in a wide array of organic solvents is not yet prevalent in the literature, a strong predictive understanding can be derived from its molecular structure and the established principles of solubility. The presence of both a hydrogen-bonding hydroxyl group and a polar difluorinated alkyl chain suggests a high affinity for polar protic and aprotic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for generating this critical data in-house. As the use of fluorinated intermediates like this compound continues to expand, a thorough understanding of their solubility behavior will be indispensable for the development of efficient and scalable chemical processes.

References

  • University of California, Davis. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136307, 4,4,4-Trifluorobutan-1-ol. PubChem. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • Wikipedia. (2023). 4-Fluorobutanol. [Link]

  • Pattison, F. L. M., Howell, W. C., McNamara, A. J., Schneider, J. C., & Walker, J. F. (1956). Toxic Fluorine Compounds. III.1 ω-Fluoroalcohols. The Journal of Organic Chemistry, 21(7), 739–747. [Link]

  • Siyavula. (n.d.). 4.4 Physical properties and structure | Organic molecules. [Link]

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4,4-Difluorobutan-1-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Gem-Difluoroalkyl Motifs in Drug Discovery and Materials Science

The strategic incorporation of fluorine into organic molecules has become an indispensable tool for medicinal chemists and materials scientists. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, can profoundly influence the biological activity and material characteristics of a compound. Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has garnered significant attention. This structural unit can act as a lipophilic bioisostere of carbonyl groups, ethers, and other functionalities, offering a subtle yet impactful modulation of a molecule's properties. 4,4-Difluorobutan-1-ol, a bifunctional building block, presents a valuable synthon for the introduction of the 4,4-difluorobutyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Reactivity Considerations

The presence of the gem-difluoro group at the 4-position of the butanol chain exerts a significant electron-withdrawing effect, which influences the reactivity of the primary alcohol. This inductive effect lowers the pKa of the hydroxyl proton compared to its non-fluorinated analog, n-butanol, making it a slightly stronger acid. Consequently, this can affect the conditions required for its reactions, such as deprotonation and subsequent nucleophilic attack. Furthermore, the electron-withdrawing nature of the CF₂ group can influence the stability of intermediates and transition states in subsequent reactions of its derivatives.

Key Synthetic Transformations of this compound

This compound serves as a versatile starting material for a variety of functional group interconversions, enabling its incorporation into more complex molecular architectures. The primary transformations include oxidation to the corresponding carboxylic acid, conversion to a good leaving group for nucleophilic substitution, and subsequent elaboration to introduce nitrogen-containing functionalities.

Oxidation to 4,4-Difluorobutanoic Acid

The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. For substrates containing electron-withdrawing groups, such as this compound, the choice of oxidant and reaction conditions is crucial to achieve high yields and avoid side reactions. Strong oxidizing agents are generally required to drive the reaction to completion.

Protocol 1: Jones Oxidation of this compound

This protocol utilizes the robust and widely used Jones reagent (chromic acid in acetone) to effect the oxidation.[1]

Causality: The strong oxidizing power of chromic acid is necessary to overcome the deactivating effect of the electron-withdrawing gem-difluoro group, ensuring complete conversion to the carboxylic acid. The reaction proceeds via an initial oxidation to the aldehyde, which is then rapidly hydrated and further oxidized to the carboxylic acid.[2]

Experimental Protocol:

  • Reagent Preparation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully diluting with distilled water to a final volume of 100 mL. Caution: Jones reagent is highly corrosive and a strong oxidant. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in acetone (5-10 volumes) at 0 °C in a round-bottom flask, add the Jones reagent dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction by the dropwise addition of isopropanol until the orange color of Cr(VI) is no longer visible and a green precipitate of Cr(III) salts is formed.

  • Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4,4-difluorobutanoic acid can be further purified by distillation or chromatography if necessary.

ReagentMolar Equiv.
This compound1.0
Jones Reagent~2.5 (based on CrO₃)
AcetoneSolvent
IsopropanolQuenching agent
Conversion to 4,4-Difluorobutyl Tosylate: Activating the Hydroxyl Group

To facilitate nucleophilic substitution, the hydroxyl group of this compound must be converted into a better leaving group. Tosylation is a common and effective method for this transformation, yielding a stable tosylate that is amenable to a wide range of nucleophilic attacks.[3][4]

Protocol 2: Tosylation of this compound

This protocol employs p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylate.[5]

Causality: The reaction proceeds via nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion.[3]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes).

  • Addition of Reagents: Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-difluorobutyl tosylate, which can be purified by column chromatography on silica gel.

ReagentMolar Equiv.
This compound1.0
p-Toluenesulfonyl Chloride1.2
Triethylamine1.5
DichloromethaneSolvent

Workflow for the Synthesis of 4,4-Difluorobutylamine

G cluster_0 Activation cluster_1 Substitution cluster_2 Reduction A This compound B 4,4-Difluorobutyl Tosylate A->B TsCl, Et3N, DCM C 4,4-Difluorobutyl Azide B->C NaN3, DMF D 4,4-Difluorobutylamine C->D LiAlH4, THF or H2, Pd/C

Caption: Synthetic pathway from this compound to 4,4-Difluorobutylamine.

Synthesis of 4,4-Difluorobutylamine: A Gateway to Nitrogen-Containing Derivatives

Primary amines are crucial functional groups in a vast array of pharmaceuticals and biologically active molecules. The synthesis of 4,4-difluorobutylamine from the corresponding tosylate provides a versatile intermediate for the introduction of the difluorobutyl moiety into such compounds. A common and efficient method involves a two-step sequence: nucleophilic substitution with azide followed by reduction.[6][7][8]

Protocol 3: Azide Formation via Nucleophilic Substitution

This protocol details the Sₙ2 displacement of the tosylate group with sodium azide.[9][10]

Causality: The azide ion is an excellent nucleophile, and the tosylate is a superb leaving group, facilitating a clean Sₙ2 reaction. The use of a polar aprotic solvent like DMF solvates the cation of the azide salt, leaving the azide anion highly nucleophilic.[10]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4,4-difluorobutyl tosylate (1.0 eq) in dimethylformamide (DMF) (5-10 volumes).

  • Addition of Azide: Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. Caution: Alkyl azides are potentially explosive; avoid heating the neat compound to high temperatures.

ReagentMolar Equiv.
4,4-Difluorobutyl Tosylate1.0
Sodium Azide1.5
Dimethylformamide (DMF)Solvent

Protocol 4: Reduction of 4,4-Difluorobutyl Azide to 4,4-Difluorobutylamine

This protocol describes the reduction of the azide to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).[11][12]

Causality: LiAlH₄ is a powerful reducing agent that readily reduces azides to primary amines. The reaction proceeds via nucleophilic attack of hydride on the terminal nitrogen of the azide, followed by the loss of nitrogen gas.[12] Alternatively, catalytic hydrogenation offers a milder reduction method.[6]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Azide: Cool the suspension to 0 °C and add a solution of 4,4-difluorobutyl azide (1.0 eq) in anhydrous THF dropwise via the dropping funnel.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for a few hours, monitoring by TLC.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,4-difluorobutylamine, which can be purified by distillation.

ReagentMolar Equiv.
4,4-Difluorobutyl Azide1.0
Lithium Aluminum Hydride1.5
Tetrahydrofuran (THF)Solvent

Logical Relationship of Synthetic Transformations

G A This compound B 4,4-Difluorobutanoic Acid A->B Oxidation C 4,4-Difluorobutyl Tosylate A->C Tosylation D 4,4-Difluorobutyl Azide C->D Azidation E 4,4-Difluorobutylamine D->E Reduction

Caption: Key functional group interconversions starting from this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the introduction of the gem-difluoroalkyl motif into a wide array of organic molecules. The protocols detailed herein provide a robust foundation for the synthesis of key derivatives, including the corresponding carboxylic acid and primary amine. The electron-withdrawing nature of the gem-difluoro group necessitates careful consideration of reaction conditions, but also opens up opportunities for unique reactivity and the design of novel compounds with tailored properties. As the demand for sophisticated fluorinated molecules in drug discovery and materials science continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in advancing these fields.

References

  • Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media. The Journal of Organic Chemistry, 71(17), 6697–6700. [Link]

  • Scriven, E. F. V., & Turnbull, K. (2008). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(7), 2564–2566. [Link]

  • Cainelli, G., & Cardillo, G. (1984). Chromium Oxidations in Organic Chemistry. Springer-Verlag.
  • ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Boyer, J. H. (1951). Reduction of Organic Azides to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(12), 5865–5866. [Link]

  • Sciencemadness.org. (2021). Tosylate to Alkyl Azide reference please. [Link]

  • Zhang, Z., & Yu, B. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. ACS chemical biology, 7(4), 645–650. [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]

  • Chemistry LibreTexts. (2024). The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • ResearchGate. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • Chemistry LibreTexts. (2024). Reactions of Alcohols. [Link]

  • Reddit. (2025). Reduction of alkyl azide to alkylamines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Li, X., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific reports, 7(1), 1-8. [Link]

  • The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

  • ACE Organic. (2009). SN2 Substitution of 2-tosylbutane with Bromide in ACE Organic. [Link]

  • NCERT. (n.d.). Alcohols, Phenols and Ethers. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]

Sources

The Strategic Incorporation of 4,4-Difluorobutan-1-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry, offering a nuanced approach to optimizing molecular properties and enhancing therapeutic potential. Among the diverse array of fluorinated building blocks, 4,4-Difluorobutan-1-ol is emerging as a valuable synthon for the discerning medicinal chemist. This guide provides an in-depth exploration of the applications of this compound, offering insights into its role as a bioisosteric replacement and its impact on critical drug-like properties. Detailed protocols for its synthesis and incorporation into target molecules are provided to empower researchers in their drug discovery endeavors.

The Power of Two: Understanding the Gem-Difluoro Effect

The introduction of a gem-difluoro group (CF₂) at the 4-position of a butyl chain imparts a unique set of physicochemical properties that can be leveraged to overcome common challenges in drug development. Unlike a simple monofluorination or a trifluoromethyl group, the CF₂ moiety offers a finely tuned balance of lipophilicity, metabolic stability, and conformational control.

The strong carbon-fluorine bond is significantly more resistant to metabolic cleavage by cytochrome P450 enzymes compared to a C-H bond, a property that can be strategically employed to block sites of oxidative metabolism. This enhanced metabolic stability often translates to an increased half-life and improved oral bioavailability of a drug candidate. Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups and influence the molecule's overall electronic distribution, potentially enhancing its binding affinity to the target protein.

Bioisosteric Replacement: The 4,4-Difluorobutyl Group as a Versatile Mimic

In the quest to optimize lead compounds, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of medicinal chemistry. The 4,4-difluorobutyl group can serve as a bioisostere for various alkyl and alkoxy moieties, offering a strategic advantage in fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Bioisosteric Applications:

  • Replacement of an n-butyl group: Introducing the gem-difluoro moiety can block metabolic oxidation at the benzylic or allylic position of a butyl chain, a common metabolic hotspot.

  • Mimicry of an ether oxygen: In certain contexts, the CF₂ group can act as a lipophilic mimic of an ether oxygen, offering an alternative with improved metabolic stability.

The following table summarizes the comparative physicochemical properties of butanol and its difluorinated counterpart, highlighting the impact of gem-dinal fluorination.

Property1-ButanolThis compound (Predicted)Rationale for Difference
Molecular Weight 74.12 g/mol 110.11 g/mol Addition of two fluorine atoms.
Boiling Point 117.7 °CHigherIncreased molecular weight and polarity.
LogP 0.88~1.2 - 1.5The increased lipophilicity can improve membrane permeability.
Polar Surface Area 20.2 Ų20.2 ŲThe hydroxyl group remains the primary contributor.

Synthetic Strategies for Accessing and Utilizing this compound

The utility of any building block is intrinsically linked to its accessibility. While the direct synthesis of this compound is not extensively documented in readily available literature, analogous synthetic routes for similar fluorinated alcohols provide a strategic blueprint.

Protocol 1: Synthesis of this compound (Proposed Route)

This proposed multi-step synthesis adapts known methodologies for the preparation of related fluorinated compounds.

Figure 1: Proposed synthetic scheme for this compound.

Step-by-Step Methodology:

  • Alkylation of Diethyl Malonate: To a solution of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add diethyl malonate (1.0 eq.). After the cessation of hydrogen evolution, add 1-bromo-2,2-difluoroethane (1.2 eq.) and allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis and Decarboxylation: The resulting diethyl 2-(2,2-difluoroethyl)malonate is then subjected to basic hydrolysis using potassium hydroxide in a mixture of ethanol and water, followed by acidification and heating to effect decarboxylation, yielding 4,4-difluorobutanoic acid.

  • Reduction: The final step involves the reduction of the carboxylic acid to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF.

Note: This is a proposed route and requires experimental validation and optimization. Appropriate safety precautions must be taken when working with reactive reagents like sodium hydride and lithium aluminum hydride.

Incorporation of the 4,4-Difluorobutyl Moiety into Target Molecules

Once obtained, this compound can be readily incorporated into drug scaffolds through standard organic transformations. The primary alcohol functionality serves as a versatile handle for forming ether and ester linkages, or for conversion to other functional groups.

Protocol 2: Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] This protocol outlines the coupling of this compound with a phenolic substrate.

Figure 2: General scheme for the Williamson Ether Synthesis.

Step-by-Step Methodology:

  • Alkoxide Formation: To a stirred solution of this compound (1.2 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.3 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling: Add the phenol derivative (1.0 eq.) to the reaction mixture and stir at room temperature or gentle heating (e.g., 50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 3: Mitsunobu Reaction with this compound

The Mitsunobu reaction provides a powerful alternative for the formation of C-O bonds, particularly when dealing with more sensitive substrates.[2] This reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary this compound.

Figure 3: General scheme for the Mitsunobu Reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the phenolic nucleophile (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to separate the desired ether from triphenylphosphine oxide and other byproducts.

Case Study: The 4,4-Difluorobutyl Moiety in Kinase Inhibitor Design

While specific examples directly employing this compound are not yet prevalent in published literature, the strategic use of similar difluorinated alkyl chains in kinase inhibitors highlights the potential of this building block. For instance, the incorporation of a difluoromethyl group on an aniline substituent of a 4-anilinoquinoline kinase inhibitor motif has been explored.[3] The rationale behind such modifications often involves blocking a potential site of metabolism on the alkyl chain, thereby improving the pharmacokinetic profile of the inhibitor. The 4,4-difluorobutyl group offers a similar advantage, with the gem-difluoro moiety positioned away from the core scaffold, making it an attractive modification to explore in kinase inhibitor optimization campaigns.

Future Perspectives

The application of this compound in medicinal chemistry is a promising area for further exploration. As synthetic routes to this building block become more established and accessible, its incorporation into a wider range of drug discovery programs is anticipated. The unique properties conferred by the 4,4-difluoro substitution pattern make it a valuable tool for medicinal chemists seeking to fine-tune the metabolic stability, lipophilicity, and overall pharmacological profile of their lead compounds. The detailed protocols provided herein serve as a starting point for researchers to unlock the potential of this versatile fluorinated synthon.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Patel, K. Williamson Ether Synthesis. In Organic Chemistry LibreTexts. (2023).
  • BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Amino-2,6-difluorophenol Hydrochloride. (Technical Document).
  • Cheméo. 1-Butanol Chemical Properties. (2023). Available at: [Link]

  • MDPI. Physicochemical Properties of Biobutanol as an Advanced Biofuel.
  • Hypha Discovery Blogs. Breaking C-F bonds in drugs. (2023).
  • ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5).
  • Macmillan Group, Princeton University. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. J. Am. Chem. Soc.2024, 146, 8, 5067–5073.
  • PubMed. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorg. Med. Chem. Lett.2017, 27(10), 2131-2135.
  • PubMed. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorg. Med. Chem. Lett.2010, 20(15), 4453-4457.
  • PubMed Central. Development of Fluorescent AF64394 Analogues Enables Real-Time Binding Studies for the Orphan Class A GPCR GPR3. J. Med. Chem.2020, 63(17), 9345–9364.
  • PubMed Central. Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). Molecules2019, 24(18), 3324.
  • PubMed Central. New approaches for the discovery of GPCR ligands. Front. Endocrinol.2023, 14, 1259543.
  • PubMed Central. How ligands illuminate GPCR molecular pharmacology. Mol. Pharmacol.2016, 89(4), 438–447.
  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci.2025, 7(2), 154-160.
  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem2015, 10(8), 1316-29.
  • PubMed. Pharmacokinetics and Metabolism of 4'-iodo-4'-deoxydoxorubicin in Humans. J. Clin. Oncol.1991, 9(9), 1630-9.
  • PubMed Central. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Heliyon2023, 9(4), e15239.
  • PubMed. Different metabolic pathways of 2,5-difluoronitrobenzene and 2,5-difluoroaminobenzene compared to molecular orbital substrate characteristics. Chem. Res. Toxicol.1996, 9(6), 997-1004.
  • PubMed Central. Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D3 and Identification of Their Metabolites. Int. J. Mol. Sci.2021, 22(16), 8758.
  • DTIC. METABOLISM AND PHARMACOLOGY OF INORGANIC AND FLUORINE CONTAINING COMPOUNDS. (1968).
  • PubMed Central. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996, 96(8), 3147–3176.
  • PubMed. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angew. Chem. Int. Ed. Engl.2022, 61(2), e202112101.
  • ChemRxiv. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. (2021).
  • Google Patents. CN105237340B - Novel synthesis method for 4,4,4-trifluorobutanol. (2016).
  • Quick Company. Process For The Preparation Of 4,4 Difluoro 3 Oxobutanoic Acid Esters.
  • ChemicalBook. Ethyl 4,4-difluoro-3-oxobutanoate synthesis.
  • PubChem. 4,4'-Difluorobenzophenone. (Compound Summary).
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018).
  • YouTube. Pharmacokinetics 4 - Metabolism. (2012).
  • Organic Chemistry Portal. Mitsunobu Reaction. (2019).
  • Organic Synthesis. Mitsunobu reaction. (Website).
  • Wikipedia. Mitsunobu reaction. (Website).
  • NIH. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26(16), 4979.
  • ResearchGate. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Angew. Chem. Int. Ed. Engl.2009, 48(48), 8322-58.

Sources

The Untapped Potential of 4,4-Difluorobutan-1-ol in Agrochemical Innovation: A Guide for Exploratory Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly enhance the biological activity, metabolic stability, and overall performance of pesticides.[1] Specifically, the difluoromethyl (CF₂H) and related difluoromethylene (-CF₂-) moieties have garnered significant attention. These groups can act as bioisosteres for other functionalities, modulate lipophilicity and membrane permeability, and introduce favorable electronic effects that can lead to enhanced binding affinity with target proteins.[2]

While the agrochemical industry has successfully leveraged a variety of fluorinated building blocks, a vast chemical space remains to be explored.[3][4] One such promising yet underutilized precursor is 4,4-Difluorobutan-1-ol . This molecule offers a unique combination of a terminal difluoromethyl group and a reactive primary alcohol, making it an attractive starting point for the synthesis of novel agrochemicals with potentially superior properties. This guide provides a forward-looking perspective on the role of this compound, presenting hypothetical yet scientifically grounded protocols for its application in the synthesis of next-generation fungicides and herbicides.

Physicochemical Properties and Synthetic Versatility of this compound

Understanding the inherent characteristics of this compound is crucial for designing effective synthetic strategies.

PropertyValueSource
Molecular Formula C₄H₈F₂O
Molecular Weight 110.10 g/mol
Boiling Point 143-145 °C
Density 1.11 g/cm³
Appearance Colorless liquid

The primary alcohol functionality of this compound serves as a versatile handle for a variety of chemical transformations relevant to agrochemical synthesis. Key reactions include:

  • Etherification: The hydroxyl group can be readily converted into an ether linkage, allowing for the introduction of the 4,4-difluorobutoxy moiety onto aromatic and heterocyclic scaffolds. This is particularly relevant for synthesizing analogs of known agrochemicals where an alkoxy side chain plays a role in bioactivity.

  • Halogenation: Conversion of the alcohol to the corresponding bromide or chloride provides an electrophilic building block suitable for alkylation reactions.

  • Oxidation: Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further synthetic possibilities for constructing more complex molecules.

Hypothetical Application I: Synthesis of Novel Pyrazole Fungicides

Pyrazole-based fungicides are a significant class of agrochemicals that often feature alkoxy side chains.[5][6][7] The introduction of a 4,4-difluorobutoxy group could enhance the metabolic stability and lipophilicity of these compounds, potentially leading to improved systemic movement in plants and enhanced efficacy.

Protocol 1: Synthesis of a Hypothetical 1-Methyl-3-(4,4-difluorobutoxy)-1H-pyrazole

This protocol outlines a plausible pathway for the synthesis of a novel pyrazole derivative incorporating the 4,4-difluorobutoxy moiety.

Step 1: Synthesis of 4-Bromo-1,1-difluorobutane

  • Rationale: Conversion of the alcohol to a more reactive leaving group is necessary for the subsequent etherification.

  • Procedure:

    • To a stirred solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq.).

    • Slowly add N-bromosuccinimide (NBS) (1.2 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-bromo-1,1-difluorobutane.

Step 2: Williamson Ether Synthesis

  • Rationale: A classic and reliable method for forming the ether linkage between the fluorinated alkyl halide and the pyrazole core.

  • Procedure:

    • To a solution of 1-methyl-1H-pyrazol-3-ol (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

    • Add a solution of 4-bromo-1,1-difluorobutane (1.1 eq.) in DMF dropwise.

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After cooling to room temperature, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain 1-methyl-3-(4,4-difluorobutoxy)-1H-pyrazole.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Etherification This compound This compound 4-Bromo-1,1-difluorobutane 4-Bromo-1,1-difluorobutane This compound->4-Bromo-1,1-difluorobutane PPh3, NBS DCM, 0°C to rt Target_Pyrazole 1-Methyl-3-(4,4-difluorobutoxy)-1H-pyrazole 4-Bromo-1,1-difluorobutane->Target_Pyrazole NaH, DMF 80°C 1-Methyl-1H-pyrazol-3-ol 1-Methyl-1H-pyrazol-3-ol 1-Methyl-1H-pyrazol-3-ol->Target_Pyrazole G 2-Chloro-6-hydroxypyridine 2-Chloro-6-hydroxypyridine Target_Pyridine 2-Chloro-6-(4,4-difluorobutoxy)pyridine 2-Chloro-6-hydroxypyridine->Target_Pyridine PPh3, DEAD THF, 0°C to rt This compound This compound This compound->Target_Pyridine

Sources

The Versatile Chemistry of 4,4-Difluorobutan-1-ol: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1] Fluorinated building blocks, such as 4,4-Difluorobutan-1-ol, offer a versatile platform for introducing the unique physicochemical characteristics of fluorine into lead compounds. The presence of the gem-difluoro group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This application note provides a comprehensive guide to the experimental setup for key reactions involving this compound, empowering researchers to leverage its synthetic potential.

Physicochemical Properties and Safety Considerations

This compound (CAS No: 272440-79-6) is a primary alcohol featuring a terminal gem-difluoro group. This structural motif imparts distinct electronic properties, influencing the reactivity of the hydroxyl group and the overall molecule.

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular FormulaC₄H₈F₂O
Molecular Weight110.10 g/mol
StorageInert atmosphere, 2-8°C

Safety and Handling:

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye damage and skin irritation, as well as respiratory irritation.[2] Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

GHS Hazard Statements: H226, H302, H312, H315, H318, H332, H335[2]

Synthesis of this compound: An Adapted Protocol

While various methods for the synthesis of fluorinated compounds exist, a common and reliable approach for preparing this compound involves the reduction of a suitable carboxylic acid precursor, such as 4,4-difluorobutanoic acid. The following is an adapted general protocol.

Protocol 1: Reduction of 4,4-Difluorobutanoic Acid

This protocol outlines a standard procedure for the reduction of a carboxylic acid to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex.

Materials:

  • 4,4-difluorobutanoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,4-difluorobutanoic acid (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

  • Carefully add 1 M HCl to adjust the pH to ~2.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of an inert atmosphere is crucial to prevent the reaction of the borane reagent with atmospheric moisture. The slow, dropwise addition of the reducing agent at low temperature helps to control the exothermic reaction. The acidic workup protonates the intermediate borate ester, and the subsequent base wash removes any unreacted carboxylic acid.

Key Reactions and Experimental Setups

The primary alcohol functionality of this compound allows for a range of synthetic transformations, including oxidation, etherification, and esterification.

Oxidation to 4,4-Difluorobutanal

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.[3] The Swern and Dess-Martin periodinane (DMP) oxidations are two reliable methods.[2][4]

Workflow for Oxidation of this compound

OxidationWorkflow Start This compound Swern Swern Oxidation (DMSO, Oxalyl Chloride, Et3N) Start->Swern Method 1 DMP Dess-Martin Oxidation (DMP, DCM) Start->DMP Method 2 Product 4,4-Difluorobutanal Swern->Product DMP->Product

Caption: Oxidation of this compound to 4,4-Difluorobutanal.

Protocol 2: Swern Oxidation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78°C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of DMSO (2.2 eq). Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise over 10 minutes.

  • Stir the reaction mixture for 30 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78°C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Rationale: The Swern oxidation proceeds via the formation of a highly reactive chlorosulfonium salt, which activates the alcohol for oxidation.[4] The low temperature is critical to prevent side reactions and decomposition of the active oxidant. Triethylamine acts as a base to facilitate the final elimination step to form the aldehyde.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude aldehyde.

  • Purify by flash column chromatography.

Rationale: DMP is a hypervalent iodine reagent that provides a mild and selective method for oxidizing primary alcohols to aldehydes.[2] It offers the advantage of being performed at room temperature and avoids the use of toxic chromium-based reagents.

Ether Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[5]

Workflow for Williamson Ether Synthesis

WilliamsonEtherSynthesis Alcohol This compound Base Strong Base (e.g., NaH) Alcohol->Base Deprotonation Alkoxide 4,4-Difluorobutoxide Base->Alkoxide AlkylHalide Alkyl Halide (e.g., Benzyl Bromide) Alkoxide->AlkylHalide SN2 Reaction Ether 4,4-Difluorobutyl Ether AlkylHalide->Ether

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up of 4,4-Difluorobutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4-Difluorobutan-1-ol. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable fluorinated building block. We will explore a robust synthetic strategy, address common challenges through detailed troubleshooting guides and FAQs, and provide actionable protocols grounded in established chemical principles.

Synthetic Route Overview

The industrial-scale synthesis of this compound is most effectively approached through a reliable three-step sequence starting from diethyl malonate. This pathway is selected for its use of readily available starting materials, its well-understood reaction mechanisms, and its amenability to scale-up with appropriate process controls.

The overall transformation is as follows:

  • C-C Bond Formation: Alkylation of diethyl malonate with a suitable 2,2-difluoroethyl electrophile.

  • Hydrolysis & Decarboxylation: Conversion of the substituted malonate intermediate to 4,4-difluorobutanoic acid.

  • Reduction: Selective reduction of the carboxylic acid to the target primary alcohol, this compound.

Synthesis_Workflow cluster_0 Step 1: Malonic Ester Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Carboxylic Acid Reduction A Diethyl Malonate + Base (e.g., NaOEt) C Diethyl 2-(2,2-difluoroethyl)malonate Key Intermediate A->C SN2 Reaction B 2,2-Difluoroethyl Electrophile (R-X) B->C E 4,4-Difluorobutanoic Acid Precursor C->E Heat (Δ) D Aqueous Acid/Base (e.g., H2SO4 or KOH) D->E G This compound FINAL PRODUCT E->G Reduction F Reducing Agent (e.g., BH3, Cat. H2) F->G

Caption: Process flow diagram for the synthesis of this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the key stages of the synthesis.

Step 1: Malonic Ester Alkylation

Q1: Which base is recommended for the deprotonation of diethyl malonate at scale? A1: Sodium ethoxide (NaOEt) in ethanol is the most common and cost-effective choice.[1] It is sufficiently basic (pKa of ethanol is ~16) to deprotonate diethyl malonate (pKa ~13) to form the nucleophilic enolate.[2] While stronger bases like sodium hydride (NaH) can be used, they offer few advantages here and introduce significant safety challenges on scale-up related to handling a pyrophoric solid and managing hydrogen gas evolution. The use of an alkoxide base that matches the ester (ethoxide for an ethyl ester) prevents transesterification, which would lead to a mixture of products.[3]

Q2: What are the best electrophiles for introducing the 2,2-difluoroethyl group? A2: The choice of electrophile is critical. Primary alkyl halides are excellent substrates for the SN2 reaction with the malonate enolate.[4]

  • 1-Bromo-2,2-difluoroethane: A good option, though its availability and cost at large scale should be evaluated.

  • 2,2-Difluoroethyl triflate (or tosylate): These are much more reactive than the corresponding halides due to the excellent leaving group ability of triflates and tosylates. This allows for lower reaction temperatures and shorter reaction times but increases the cost of goods. Caution is advised as their high reactivity can lead to more aggressive exotherms.

Q3: Can dialkylation be a problem, and how is it controlled? A3: Yes, dialkylation is the most common side-reaction. After the first alkylation, the resulting mono-substituted malonic ester still has one acidic proton, which can be removed by any excess base to form a new enolate that reacts with a second molecule of the electrophile. To control this:

  • Use a slight excess (1.0 to 1.1 equivalents) of the malonate ester relative to the base.

  • Maintain a low reaction temperature during the addition of the base and the electrophile to control reactivity.

  • Add the electrophile slowly to the pre-formed enolate to ensure it reacts before any potential side reactions can occur.

Step 2: Hydrolysis and Decarboxylation

Q4: Should I use acidic or basic conditions for the hydrolysis? A4: Both methods are effective, but have different work-up procedures.

  • Basic Hydrolysis (Saponification): Using a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an aqueous/alcoholic solution is common.[5] This yields the dicarboxylate salt. A separate acidification step is then required to protonate the salt to the dicarboxylic acid, which can then be decarboxylated.[4][6] This is often cleaner and avoids handling large quantities of hot acid.

  • Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) accomplishes both hydrolysis and decarboxylation in a single step.[7] This is more atom-economical but can sometimes lead to charring or side reactions with sensitive substrates, and the corrosive nature of hot acids at scale requires specialized equipment.

Step 3: Reduction

Q5: What is the best reducing agent for converting 4,4-difluorobutanoic acid to the alcohol on a large scale? A5: The reduction of carboxylic acids is challenging. Several options exist, each with scale-up implications.

  • Lithium Aluminum Hydride (LiAlH₄): Very effective but extremely reactive and dangerous on a large scale. It reacts violently with water and requires specialized handling procedures and equipment. It is generally avoided in large-scale production unless absolutely necessary.

  • Borane (BH₃): Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are highly effective and selective for reducing carboxylic acids. They are a safer alternative to LiAlH₄ but are still highly reactive and require careful thermal management.

  • Catalytic Hydrogenation: This is often the most desirable method for large-scale industrial processes due to high atom economy, safety, and environmental benefits. It requires high-pressure hydrogenation equipment. Ruthenium or Rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated carboxylic acids.[8]

Reduction Method Key Advantages Scale-Up Challenges
LiAlH₄ High reactivity, fastExtreme safety hazards (pyrophoric, violent reaction with water), difficult work-up
Borane (BH₃) Excellent selectivity, milder than LiAlH₄Flammable reagents, requires careful control of exotherm, potential for toxic off-gassing
Catalytic Hydrogenation Safest option, environmentally friendly, simple work-upRequires specialized high-pressure reactor, catalyst cost and potential for poisoning

Troubleshooting Guide

Troubleshooting_Alkylation start Problem: Low Yield in Alkylation Step (Step 1) q1 Is unreacted diethyl malonate present? start->q1 cause1 Potential Causes: - Inactive base (e.g., NaOEt degraded by moisture) - Insufficient base used - Low reaction temperature/time q1->cause1 Yes q2 Is dialkylated product the major impurity? q1->q2 No yes1 Yes no1 No solution1 Solutions: - Use fresh, anhydrous base and solvent. - Verify stoichiometry of the base. - Increase reaction time or temperature moderately. cause1->solution1 cause2 Potential Causes: - >1 equivalent of base used - Reaction temperature too high - Rapid addition of electrophile q2->cause2 Yes q3 Are there other unidentified byproducts? q2->q3 No yes2 Yes no2 No solution2 Solutions: - Use ≤1 equivalent of base. - Maintain lower temperature during addition. - Add electrophile slowly to the enolate. cause2->solution2 cause3 Potential Causes: - Elimination (E2) of electrophile - Impurities in starting materials - Side reactions with solvent q3->cause3 Yes yes3 Yes solution3 Solutions: - Use a less-hindered base or lower temperature. - Confirm purity of reagents (GC, NMR). - Ensure solvent is inert under reaction conditions. cause3->solution3

Caption: Troubleshooting decision tree for the malonic ester alkylation step.

Problem: The hydrolysis/decarboxylation step stalls, leaving di-ester or di-acid intermediate.

  • Potential Cause: For basic hydrolysis, the subsequent acidification may have been insufficient to fully protonate the dicarboxylate, which is necessary for decarboxylation. For acidic hydrolysis, the reaction time or temperature may be insufficient. Fluorinated compounds can sometimes be more resistant to hydrolysis.[9]

  • Solution: If using basic hydrolysis, ensure the pH is strongly acidic (pH < 2) during the workup before heating. For any method, if the reaction is incomplete, increase the reflux time or consider a stronger acid catalyst. Monitor the reaction by TLC or GC until the intermediate is fully consumed.

Problem: The final reduction is incomplete or forms byproducts.

  • Potential Cause (Hydride Reduction): The reducing agent may have been quenched by moisture in the solvent or starting material. The exotherm may not have been controlled, leading to side reactions.

  • Potential Cause (Catalytic Hydrogenation): The catalyst may be poisoned or inactive. Common poisons include sulfur or halide impurities. The pressure of H₂ or the reaction temperature may be too low for this specific substrate.

  • Solution (Hydride Reduction): Ensure all reagents and solvents are rigorously dried. Add the carboxylic acid solution slowly to the hydride slurry to maintain temperature control (typically 0 °C to room temperature).

  • Solution (Catalytic Hydrogenation): Use high-purity starting materials. Perform a small-scale screen of different catalysts (e.g., Ru/C, Rh/C) and conditions (temperature, pressure) to find the optimal parameters.

Key Experimental Protocols

Note: These protocols are illustrative for a laboratory scale and must be adapted and optimized for pilot or full-scale production with appropriate safety and engineering controls.

Protocol 1: Synthesis of Diethyl 2-(2,2-difluoroethyl)malonate (Step 1)
  • Reactor Preparation: A dry, inerted (Nitrogen or Argon) reactor is charged with absolute ethanol (5 L).

  • Base Preparation: Sodium metal (115 g, 5.0 mol) is added portion-wise to the ethanol at a rate that maintains the temperature below 50 °C. The mixture is stirred until all sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Diethyl malonate (880 g, 5.5 mol) is added dropwise to the sodium ethoxide solution, maintaining the temperature below 30 °C. A thick white precipitate of the sodium enolate may form.[10]

  • Alkylation: 1-Bromo-2,2-difluoroethane (725 g, 5.0 mol) is added slowly via an addition funnel over 2-3 hours, keeping the internal temperature between 25-35 °C.

  • Reaction Completion: The mixture is heated to a gentle reflux (~70-75 °C) and stirred for 4-6 hours. The reaction is monitored by GC until consumption of the starting material is complete.

  • Work-up: The reactor is cooled to room temperature. The majority of the ethanol is removed under reduced pressure. The resulting slurry is quenched by adding it to cold water (10 L). The aqueous layer is extracted with methyl tert-butyl ether (MTBE) (3 x 2 L).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield diethyl 2-(2,2-difluoroethyl)malonate.

Protocol 2: Synthesis of 4,4-Difluorobutanoic Acid (Step 2)
  • Reactor Setup: A reactor equipped for reflux with a robust overhead stirrer is charged with the diethyl 2-(2,2-difluoroethyl)malonate (1.0 kg, 4.46 mol) from the previous step.

  • Hydrolysis: A 20% aqueous solution of potassium hydroxide (4.0 L) is added. The biphasic mixture is heated to reflux (approx. 100-105 °C) and stirred vigorously for 8-12 hours until the hydrolysis is complete (monitored by GC or TLC).

  • Acidification: The reaction mixture is cooled in an ice bath to below 10 °C. Concentrated hydrochloric acid (~1.5 L) is added slowly until the pH is < 2. Significant gas evolution (CO₂) will occur.

  • Decarboxylation & Extraction: The mixture is gently heated to 50-60 °C until gas evolution ceases (1-2 hours). After cooling, the aqueous solution is extracted with dichloromethane (DCM) or another suitable solvent (4 x 1 L).

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 4,4-difluorobutanoic acid, which can be purified by vacuum distillation.

Protocol 3: Reduction to this compound (Step 3 - Borane Method)
  • Reactor Preparation: A dry, inerted reactor is charged with a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (5.0 L, 5.0 mol).

  • Addition of Acid: A solution of 4,4-difluorobutanoic acid (500 g, 4.03 mol) in anhydrous THF (2.0 L) is added dropwise to the borane solution at 0-5 °C. Vigorous hydrogen evolution will occur. The addition rate must be controlled to manage the exotherm and off-gassing.

  • Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Quench: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C until gas evolution stops.

  • Purification: The solvents are removed by distillation. The resulting crude oil is purified by vacuum distillation to afford this compound.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Pearson, R. G. (1949). The Alkylation of Malonic Ester. Journal of the American Chemical Society, 71(6), 2212–2214. Available at: [Link]

  • Taylor & Francis. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1868. Available at: [Link]

  • LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

  • ResearchGate. (2026). SYNTHESIS OF MALONIC ACID ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate.
  • ScienceMadness Discussion Board. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of preparing fluorinated carboxylic acids and their salts.
  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed Central. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 4,4-Difluorobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of fluorinated organic molecules is paramount. These compounds, owing to the unique electronic properties of fluorine, often exhibit enhanced metabolic stability, binding affinity, and unique pharmacological profiles. 4,4-Difluorobutan-1-ol, a key building block, is no exception. Its geminal difluoro group introduces a distinct electronic environment that requires a multi-faceted analytical approach for unambiguous identification and purity assessment.

This guide provides an in-depth comparison of the primary spectroscopic techniques for the characterization of this compound. As a Senior Application Scientist, my focus extends beyond mere data presentation to elucidate the "why" behind the "how"—explaining the causal relationships that govern spectral outcomes and providing a framework for robust, self-validating analytical workflows. While direct experimental data for this compound is not widely available in public spectral databases, this guide will leverage data from closely related analogs, such as 4,4,4-Trifluorobutan-1-ol, and fundamental spectroscopic principles to predict and interpret the expected spectral features.

The Analytical Imperative: Why Standard Techniques Are Nuanced for Fluorinated Compounds

The presence of fluorine atoms significantly influences the spectroscopic properties of a molecule. In Nuclear Magnetic Resonance (NMR) spectroscopy, the high electronegativity and the presence of the NMR-active ¹⁹F nucleus (100% natural abundance) lead to characteristic chemical shifts and complex coupling patterns. In Mass Spectrometry (MS), the fragmentation pathways can be altered by the strong carbon-fluorine bond. Infrared (IR) spectroscopy will exhibit strong absorption bands corresponding to C-F stretching vibrations. A comprehensive characterization, therefore, necessitates the synergistic use of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus. For this compound, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
HO-CH₂ -~3.7Triplet (t)JH-H ≈ 6-7
-CH₂ -CH₂OH~1.7Quintet (quin)JH-H ≈ 6-7
F₂CH-CH₂ -~2.0Triplet of triplets (tt)JH-H ≈ 6-7, ³JH-F ≈ 12-15
H -CF₂-~5.8Triplet of triplets (tt)²JH-F ≈ 56-58, ³JH-H ≈ 4-5
HO -VariableSinglet (s, broad)-

Causality Behind the Predictions:

  • The protons on the carbon bearing the hydroxyl group (HO-CH₂ -) are deshielded by the electronegative oxygen, hence their downfield chemical shift.

  • The protons on the carbon adjacent to the difluoromethyl group (F₂CH-CH₂ -) will be split by both the adjacent methylene protons and the two fluorine atoms, resulting in a triplet of triplets.

  • The proton on the carbon with the two fluorine atoms (H -CF₂) will exhibit a large geminal coupling to the fluorine atoms (²JH-F), resulting in a triplet, which is further split by the adjacent methylene protons into a triplet of triplets.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will reveal the number of unique carbon environments and will show the effect of fluorine coupling.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
HO-C H₂-~60Singlet (s)-
-C H₂-CH₂OH~30Triplet (t)³JC-F ≈ 4-6
F₂CH-C H₂-~35Triplet (t)²JC-F ≈ 20-25
C F₂H-~115Triplet (t)¹JC-F ≈ 235-245

Causality Behind the Predictions:

  • The carbon directly bonded to the two fluorine atoms (C F₂) will experience a very large one-bond coupling constant (¹JC-F) and will appear as a triplet.

  • The carbons further away from the fluorine atoms will show smaller two-bond (²JC-F) and three-bond (³JC-F) couplings, also resulting in triplets.

Predicted ¹⁹F NMR Spectral Data for this compound

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

Fluorine Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-CF₂ H-~ -110 to -120Doublet of triplets (dt)²JF-H ≈ 56-58, ³JF-H ≈ 12-15

Causality Behind the Predictions:

  • The two fluorine atoms are chemically equivalent and will therefore show a single resonance.

  • This signal will be split into a doublet by the geminal proton (²JF-H) and further into a triplet by the two vicinal protons on the adjacent carbon (³JF-H), resulting in a doublet of triplets.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For better sensitivity, a larger number of scans may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 acquire_f19 Acquire ¹⁹F Spectrum acquire_c13->acquire_f19 process Fourier Transform, Phase & Baseline Correction acquire_f19->process analyze Spectral Analysis process->analyze

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern.

Predicted Mass Spectrum of this compound

The molecular ion peak ([M]⁺) for this compound (C₄H₈F₂O) is expected at m/z 110.05. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Key Predicted Fragmentation Pathways:

  • Loss of H₂O: A peak at m/z 92 ([M-18]⁺) due to the facile loss of a water molecule from the alcohol.

  • Alpha-Cleavage: Cleavage of the C1-C2 bond would lead to the formation of the [CH₂OH]⁺ ion at m/z 31, a characteristic fragment for primary alcohols.

  • Loss of HF: A peak at m/z 90 ([M-20]⁺) from the elimination of a hydrogen fluoride molecule.

  • Cleavage of the C-F bond is generally less favorable due to its high bond strength.

Comparison with an Alternative: 4,4,4-Trifluorobutan-1-ol

The mass spectrum of 4,4,4-Trifluorobutan-1-ol shows a molecular ion at m/z 128. A prominent fragment is often observed at m/z 97, corresponding to the loss of CH₂OH. This highlights a different primary fragmentation pathway compared to what is predicted for the difluoro analog, showcasing the influence of the degree of fluorination on fragmentation.

Experimental Protocol for Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC to separate it from any impurities. A suitable capillary column (e.g., DB-5ms) should be used.

  • MS Acquisition: Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Diagram of the GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectrum (Molecular Ion & Fragments) detect->analyze

Caption: The process flow for obtaining and interpreting a mass spectrum using GC-MS.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
C-H stretch (alkane)2850-3000Medium-Strong
C-F stretch1000-1100Strong
C-O stretch (alcohol)1050-1150Strong

Causality Behind the Predictions:

  • The broad O-H stretch is characteristic of hydrogen-bonded alcohols.

  • The strong C-F stretching absorptions are a hallmark of fluorinated organic compounds. The exact position will depend on the geminal difluoro substitution.

Comparison with an Alternative: Butan-1-ol

The IR spectrum of butan-1-ol would be very similar, with the key difference being the absence of the strong C-F stretching band. This comparison highlights the diagnostic power of the C-F stretch in identifying fluorinated molecules.

Experimental Protocol for FT-IR Spectroscopy (ATR)
  • Sample Preparation: Place a small drop of neat this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Diagram of the FT-IR (ATR) Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal acquire_spectrum Acquire FT-IR Spectrum place_sample->acquire_spectrum identify_bands Identify Characteristic Absorption Bands acquire_spectrum->identify_bands

The Impact of Fluorination on the Lipophilicity of Alcohol Building Blocks: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the various fluorinated building blocks, fluorinated alcohols are of particular interest due to their ability to modulate key parameters such as lipophilicity, acidity, and hydrogen bonding capacity. This guide provides an in-depth comparison of the lipophilicity of common fluorinated alcohol building blocks against their non-fluorinated counterparts, supported by experimental data and detailed methodologies, to aid researchers in the rational design of novel therapeutics.

The Double-Edged Sword of Fluorine: Understanding its Influence on Physicochemical Properties

Fluorine's high electronegativity and the strength of the carbon-fluorine bond are central to its transformative effects on a molecule's properties.[][2] However, its impact on lipophilicity is not always straightforward. While the substitution of a hydrogen atom with a fluorine atom can increase lipophilicity in some contexts, the cumulative effect of multiple fluorine atoms, as seen in many fluorinated alcohols, often leads to a complex interplay of factors that can either increase or decrease this critical parameter.[3]

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[][4][5][6] A delicate balance is required; sufficient lipophilicity is necessary for membrane permeability, yet excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][4]

Beyond lipophilicity, fluorination significantly impacts two other related properties of alcohols:

  • Acidity (pKa): The strong electron-withdrawing nature of fluorine atoms stabilizes the corresponding alkoxide ion, making fluorinated alcohols considerably more acidic (lower pKa) than their non-fluorinated analogs.[7]

  • Hydrogen Bond Donating (HBD) Capacity: Fluorination generally enhances the hydrogen bond donating capacity of the hydroxyl group. However, this effect can be modulated by intramolecular hydrogen bonding between the hydroxyl proton and a nearby fluorine atom, which in some cases can paradoxically lead to a decrease in the intermolecular HBD strength.[3][8]

A Comparative Analysis of Fluorinated and Non-Fluorinated Alcohols

To illustrate the practical implications of fluorination, the following table summarizes the experimental LogP, pKa, and a qualitative assessment of the hydrogen bond donating capacity for a series of common alcohol building blocks.

Compound NameStructureLogPpKaHydrogen Bond Donating (HBD) Capacity
EthanolCH₃CH₂OH-0.31[9]15.9[9]Weak
2,2,2-Trifluoroethanol (TFE)CF₃CH₂OH0.31[10]12.4[2][11]Strong[12]
2-Propanol (Isopropanol)(CH₃)₂CHOH0.05[13]16.5[7]Weak
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)(CF₃)₂CHOH1.50[14]9.3[14][15]Very Strong[15]
tert-Butanol(CH₃)₃COH0.35[16]16.5[7]Very Weak
Perfluoro-tert-butanol (PFTB)(CF₃)₃COHData not readily available5.4[7]Moderate

Key Observations:

  • Impact on Lipophilicity (LogP): The introduction of fluorine has a variable effect on LogP. For the primary alcohol pair, trifluoroethanol is more lipophilic than ethanol. In the case of the secondary alcohols, hexafluoroisopropanol is significantly more lipophilic than 2-propanol. This highlights that the influence of fluorination on lipophilicity is context-dependent and not a simple additive property.

  • Drastic Increase in Acidity (Lower pKa): A consistent and dramatic trend is the increase in acidity with fluorination. The pKa of TFE is over three log units lower than ethanol, and the pKa of HFIP is more than seven log units lower than 2-propanol. This enhanced acidity can be critical for interactions with biological targets.

  • Enhanced Hydrogen Bond Donating Capacity: Fluorinated alcohols are significantly stronger hydrogen bond donors. 31P NMR studies have shown that trifluoroethanol induces a much larger chemical shift in a phosphorus-based probe compared to ethanol and isopropanol, indicating a stronger HBD capacity.[12] HFIP is known to be a particularly strong hydrogen bond donor, a property that contributes to its utility as a unique solvent in organic synthesis.[15]

Experimental Protocol: Determination of LogP for Fluorinated Compounds using the ¹⁹F NMR-Based Shake-Flask Method

The accurate determination of LogP is paramount for understanding the behavior of fluorinated building blocks. The "shake-flask" method is considered the gold standard.[17][18][19] For fluorinated compounds, a modification utilizing ¹⁹F NMR spectroscopy offers a straightforward and highly sensitive approach, especially for molecules that lack a UV chromophore.[20][21][22]

Principle

This method relies on the partitioning of a fluorinated compound of interest and a fluorinated reference compound between n-octanol and water. The ratio of the concentrations of the two compounds in each phase is determined by integrating the signals in the ¹⁹F NMR spectra of aliquots from each layer. This allows for the calculation of the unknown LogP value relative to the known LogP of the reference compound.[20]

Step-by-Step Methodology
  • Preparation of Saturated Solvents:

    • Mix equal volumes of n-octanol and water in a separatory funnel.

    • Shake vigorously for 10 minutes and allow the layers to separate for at least 24 hours.

    • Carefully separate the n-octanol-saturated water (aqueous phase) and water-saturated n-octanol (organic phase).

  • Sample Preparation:

    • Accurately weigh the fluorinated compound of interest and a suitable fluorinated reference compound (e.g., 2,2,2-trifluoroethanol with a known LogP) into a vial. The exact masses are not critical as the method is ratiometric.

    • Add equal volumes (e.g., 1 mL) of the prepared water-saturated n-octanol and n-octanol-saturated water to the vial.

  • Partitioning:

    • Seal the vial and shake it vigorously for a predetermined time (e.g., 1 hour) to ensure the system reaches equilibrium.

    • Allow the vial to stand undisturbed for a sufficient period (e.g., 1 hour) for the two phases to completely separate.

  • Sample Extraction for NMR Analysis:

    • Carefully withdraw an aliquot (e.g., 0.5 mL) from the top n-octanol layer and transfer it to an NMR tube.

    • Carefully withdraw an aliquot (e.g., 0.5 mL) from the bottom aqueous layer using a separate syringe and transfer it to a second NMR tube.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the ¹⁹F NMR spectrum for each of the two samples. Ensure that the spectral parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).

    • Integrate the well-resolved signals corresponding to the compound of interest and the reference compound in both spectra.

  • Calculation of LogP:

    • The LogP of the unknown compound (LogPₓ) is calculated using the following equation:

    Where:

    • LogPᵣₑբ is the known LogP of the reference compound.

    • Iₓ,ₒ꜀ₜ and Iₓ,ₐ૧ are the integrals of the compound of interest in the octanol and aqueous phases, respectively.

    • Iᵣₑբ,ₒ꜀ₜ and Iᵣₑբ,ₐ૧ are the integrals of the reference compound in the octanol and aqueous phases, respectively.

Diagram of the ¹⁹F NMR-Based Shake-Flask Method Workflow

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation Solvents Saturate n-Octanol and Water Sample Weigh Analyte and Reference Solvents->Sample Mix Add Saturated Solvents to Sample Shake Shake to Equilibrate Mix->Shake Settle Allow Phases to Separate Shake->Settle Aliquots Take Aliquots from Each Phase Settle->Aliquots NMR Acquire ¹⁹F NMR Spectra Aliquots->NMR Integrate Integrate Signals NMR->Integrate Calculate Calculate LogP Integrate->Calculate

Caption: Workflow for LogP determination using the ¹⁹F NMR-based shake-flask method.

Logical Framework for Selecting Fluorinated Alcohols in Drug Design

The choice of a specific fluorinated alcohol building block should be a deliberate decision based on the desired modulation of physicochemical properties. The following diagram illustrates a logical framework for this selection process.

Fluorine_Decision_Tree cluster_lipophilicity Lipophilicity (LogP) cluster_acidity Acidity (pKa) cluster_hbd H-Bonding cluster_recommendation Building Block Recommendation Start Need to Modulate Physicochemical Properties Increase_LogP Increase Lipophilicity Start->Increase_LogP Decrease_LogP Decrease or Maintain Lipophilicity Start->Decrease_LogP Increase_Acidity Significantly Increase Acidity Start->Increase_Acidity Increase_HBD Enhance H-Bond Donating Capacity Start->Increase_HBD Use_HFIP Consider HFIP Increase_LogP->Use_HFIP Significant Increase Needed Use_TFE Consider TFE Increase_LogP->Use_TFE Moderate Increase Needed Increase_Acidity->Use_HFIP Large pKa Drop Desired Increase_Acidity->Use_TFE Moderate pKa Drop Sufficient Increase_HBD->Use_HFIP Strong HBD Required Increase_HBD->Use_TFE Enhanced HBD Sufficient

Caption: Decision framework for selecting fluorinated alcohol building blocks.

Conclusion

The strategic incorporation of fluorinated alcohol building blocks offers a powerful approach to fine-tune the physicochemical properties of drug candidates. As demonstrated, the effects of fluorination on lipophilicity, acidity, and hydrogen bond donating capacity are profound and can be leveraged to optimize a molecule's ADMET profile and biological activity. A thorough understanding of these effects, supported by robust experimental data, is essential for the rational design of the next generation of therapeutics. The ¹⁹F NMR-based shake-flask method provides a reliable and accessible means to quantify the lipophilicity of these valuable building blocks, empowering medicinal chemists to make data-driven decisions in their drug discovery programs.

References

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. Biophysical Journal. Available at: [Link]

  • Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy. American Chemical Society. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. Available at: [Link]

  • Ethanol. Wikipedia. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. PubMed. Available at: [Link]

  • An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • 2-Propanol. FooDB. Available at: [Link]

  • An Unexpected and Significantly Lower Hydrogen-Bond-Donating Capacity of Fluorohydrins Compared to Nonfluorinated Alcohols. ResearchGate. Available at: [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • 2,2,2-Trifluoroethanol. Wikipedia. Available at: [Link]

  • 2-PROPANOL. University of Maryland. Available at: [Link]

  • Chemical Properties of 2-Propanol, 1,1,1,3,3,3-hexafluoro- (CAS 920-66-1). Cheméo. Available at: [Link]

  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8). Cheméo. Available at: [Link]

  • Ethanol. Simple English Wikipedia. Available at: [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. The Journal of Organic Chemistry. Available at: [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. Available at: [Link]

  • tert-BUTANOL. Loba Chemie. Available at: [Link]

  • Hexafluoro-2-propanol. Wikipedia. Available at: [Link]

  • Exploring 2,2,2-Trifluoroethanol: Properties and Applications. Stanford Advanced Materials. Available at: [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • 13.9: Physical Properties of Alcohols; Hydrogen Bonding. Chemistry LibreTexts. Available at: [Link]

  • 02.02 Hydrogen Bonding in Alcohols. YouTube. Available at: [Link]

  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available at: [Link]

  • 75-89-8 CAS | 2,2,2-TRIFLUOROETHANOL. Loba Chemie. Available at: [Link]

  • tert-Butanol. Sciencemadness Wiki. Available at: [Link]

  • What Is 2-Propanol?. YouTube. Available at: [Link]

Sources

A Researcher's Guide to Assessing the Metabolic Stability of 4,4-Difluorobutyl Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising lead to a viable clinical candidate.[1][2] Poor metabolic stability can lead to rapid clearance, low bioavailability, and short half-lives, ultimately diminishing therapeutic efficacy.[1][2] Among the various strategies employed to enhance metabolic resilience, the introduction of fluorine atoms has proven to be a particularly effective tool for medicinal chemists.[3][4][5] This guide provides an in-depth, comparative analysis of the metabolic stability of compounds containing a 4,4-difluorobutyl group, offering experimental insights and protocols for researchers in the field.

The strategic placement of fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of hepatic drug clearance.[1][3] The 4,4-difluorobutyl moiety, in particular, serves as a bioisosteric replacement for a standard butyl group, aiming to improve metabolic stability without drastically altering the parent molecule's pharmacological profile.[6][7] This guide will delve into the mechanistic underpinnings of this stability enhancement, compare it to other fluorination strategies, and provide practical, step-by-step protocols for its assessment.

The Rationale Behind Fluorination: Blocking Metabolic "Hot Spots"

The high strength of the carbon-fluorine bond is a key factor in its ability to resist metabolic breakdown.[8] However, the influence of fluorine on metabolic stability is more complex than simple bond strength.[9][10] Fluorination alters the electronic properties of a molecule, which can reduce the susceptibility of adjacent C-H bonds to enzymatic oxidation by CYP450 enzymes.[11]

For a typical alkyl chain, metabolism often occurs at the ω and ω-1 positions. By introducing two fluorine atoms at the 4-position of a butyl group, we effectively "shield" this common site of metabolic attack. This gem-difluoro substitution presents a significant steric and electronic barrier to the oxidative machinery of CYP enzymes.

Comparative Metabolic Stability: 4,4-Difluorobutyl vs. Analogs

To truly understand the benefits of the 4,4-difluorobutyl group, it's essential to compare its metabolic stability against its non-fluorinated and monofluorinated counterparts. This is typically achieved through in vitro assays using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[1][12]

Compound AnalogueKey Metabolic PathwayExpected In Vitro Half-Life (t½)Rationale for Stability Difference
n-Butyl ω- and ω-1 hydroxylationShortUnprotected alkyl chain is highly susceptible to CYP-mediated oxidation.[1]
4-Monofluorobutyl Potential for ω- and ω-1 hydroxylation, possible defluorinationModerateA single fluorine atom provides some protection but may not completely block oxidation. Defluorination can sometimes occur.[13]
4,4-Difluorobutyl Significantly reduced ω- and ω-1 hydroxylationLong The gem-difluoro group provides a robust block to oxidation at the terminal position, significantly increasing metabolic stability.[3][11]

Experimental Workflow for Assessing Metabolic Stability

A robust assessment of metabolic stability involves a well-defined experimental workflow. The following diagram illustrates the key stages, from initial compound incubation to data analysis.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) B Prepare Liver Microsomes (e.g., Human, Rat) and NADPH Regenerating System C Incubate Compound with Microsomes and Cofactors at 37°C B->C Combine D Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 45 min) C->D Sample E Quench Reaction (e.g., with Acetonitrile containing Internal Standard) D->E Stop F Analyze Samples by LC-MS/MS E->F Inject G Quantify Parent Compound Depletion Over Time F->G Peak Area Ratio H Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (CLint) G->H Log-linear Regression I Compare Stability of 4,4-Difluorobutyl Compound to Analogs H->I Comparative Assessment

Caption: Workflow for an in vitro microsomal stability assay.

Detailed Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a standardized method for determining the metabolic stability of a test compound.

Materials:

  • Test compound (e.g., 4,4-difluorobutyl-containing molecule and its analogs)

  • Pooled human or rat liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • On ice, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes (final protein concentration typically 0.5 mg/mL).[12]

    • Prepare a negative control mixture without the NADPH regenerating system.

  • Compound Addition:

    • Add the test compound to the incubation mixture at a final concentration of 1 µM.[12] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid enzyme inhibition.

  • Incubation:

    • Pre-warm the plate to 37°C for 5-10 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system (or buffer for the negative control).

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[12][14]

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Interpreting the Results: A Comparative Framework

The primary output of the microsomal stability assay is the in vitro half-life and intrinsic clearance. A longer half-life and lower clearance value for the 4,4-difluorobutyl compound compared to its non-fluorinated analog would provide strong evidence of enhanced metabolic stability.

Logical Relationship of Fluorination to Metabolic Stability

G A Introduction of 4,4-Difluoro Group B Increased Steric Hindrance at ω-position A->B C Altered Electronic Profile (C-F bonds) A->C D Reduced Susceptibility to CYP450 Oxidation B->D C->D E Decreased Rate of Metabolism D->E F Enhanced Metabolic Stability E->F

Caption: Causality of enhanced metabolic stability by 4,4-difluorination.

It is also crucial to consider the potential for alternative metabolic pathways. While the 4,4-difluoro group effectively blocks oxidation at the terminal carbon, metabolism could potentially shift to other positions on the molecule. Therefore, metabolite identification studies are often a valuable next step to gain a complete picture of the compound's metabolic fate.

Conclusion

The use of a 4,4-difluorobutyl moiety is a powerful strategy for enhancing the metabolic stability of drug candidates. By providing a robust steric and electronic shield against CYP450-mediated oxidation, this functional group can significantly prolong a compound's in vitro half-life. The experimental protocols and comparative framework outlined in this guide offer researchers a reliable approach to assessing the impact of this and other fluorination strategies, ultimately aiding in the design of more durable and effective therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC - NIH. (2026, January 23).
  • Metabolically Stable tert-Butyl Replacement | ACS Medicinal Chemistry Letters. (2013, April 22).
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2025, November 6). ChemRxiv.
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs. (2023, May 12). Hypha Discovery.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008, June 21).
  • Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange - ePrints Soton - University of Southampton. University of Southampton.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21).
  • Metabolically Stable tert-Butyl Replacement - PMC - NIH.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io.
  • WO1995025514A1 - Compounds useful as anxiolytic, sedative, and hypnotic agents - Google Patents.
  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17).
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - American Chemical Society. (2025, December 23). American Chemical Society.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.
  • The Design And Synthesis Of Peptidomimetic Serine-Based Prodrugs As 14-3-3 Inhibitors - Purdue e-Pubs. Purdue University.
  • In vitro Metabolic Stability of [ 18 F]Fluoroalkyl Compounds in R
  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. (2018, November 9).
  • Bench‐Stable Electrophilic Fluorinating Reagents for Highly Selective Mono‐ and Difluorination of Silyl Enol Ethers - ResearchGate.
  • Bioisosteres of tert-butyl group - Enamine. Enamine.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (2026, January 6). ChemRxiv.
  • Bioisosteric Replacements - Chemspace. Chemspace.
  • Metabolically Stable tert-Butyl Replacement - OAK Open Access Archive. (2015, October 13). OAK Open Access Archive.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4,4-Difluorobutan-1-ol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is a cornerstone of innovation in research and drug development. Among these, fluorinated organic compounds have emerged as critical building blocks, offering unique physicochemical properties that can enhance the efficacy and stability of molecules. However, their distinct reactivity profiles demand a rigorous and informed approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling of 4,4-Difluorobutan-1-ol, ensuring the well-being of researchers and the integrity of their work.

Understanding the Hazard Profile of this compound

Before any handling protocol can be established, a thorough understanding of the inherent hazards of this compound is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents a multi-faceted risk profile that necessitates a comprehensive personal protective equipment (PPE) strategy.

The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationGHS Hazard Statement
Flammable Liquid, Category 3H226: Flammable liquid and vapor
Acute Toxicity, Oral, Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal, Category 4H312: Harmful in contact with skin
Skin Irritation, Category 2H315: Causes skin irritation
Serious Eye Damage, Category 1H318: Causes serious eye damage
Acute Toxicity, Inhalation, Category 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure, Category 3H335: May cause respiratory irritation

Table 1: GHS Hazard Classification for this compound.[1]

The presence of fluorine atoms significantly influences the molecule's reactivity and toxicological properties. Of particular concern is the potential for thermal decomposition to release hazardous substances such as hydrogen fluoride (HF), a highly corrosive and toxic gas. Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative controls, and appropriate PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific risks posed by the chemical and the procedures being performed. For this compound, a multi-layered PPE strategy is essential.

Eye and Face Protection: Shielding Against Irreversible Damage

Given the classification of this compound as causing serious eye damage (H318), robust eye and face protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory for all work with this compound.[2][3]

  • Enhanced Protection: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reactions are conducted under pressure, a full-face shield should be worn in addition to chemical splash goggles.[2][3]

Hand Protection: Selecting the Right Glove Material

Protecting the skin from contact is critical, as this compound is harmful upon dermal absorption and causes skin irritation. The choice of glove material is crucial and should be based on chemical compatibility.

  • Recommended Materials: For handling fluorinated alcohols, gloves made of butyl rubber or neoprene are recommended due to their excellent resistance to a wide range of chemicals, including alcohols and many organic compounds.[4][5] Nitrile gloves may offer some protection for incidental contact but should be used with caution and changed immediately upon contamination.[6]

  • Double Gloving: For procedures with a higher risk of exposure, wearing two pairs of gloves (double-gloving) is a prudent measure to enhance protection.[2]

  • Glove Inspection: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.[7]

Glove MaterialGeneral Resistance to AlcoholsGeneral Resistance to Fluorinated Compounds
Butyl Rubber ExcellentGood to Excellent
Neoprene Good to ExcellentGood
Nitrile Good (for incidental contact)Fair to Good
Natural Rubber (Latex) Fair to GoodPoor

Table 2: General Glove Material Compatibility.

It is imperative to consult the glove manufacturer's specific chemical resistance guides for detailed information on breakthrough times and permeation rates.

Body Protection: A Barrier Against Contamination

A flame-resistant lab coat is the minimum requirement for body protection when handling flammable liquids like this compound.[2] For larger-scale operations or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[2] Ensure that the lab coat is fully buttoned and the sleeves are of adequate length to cover the wrists.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Due to the risk of respiratory irritation and harm upon inhalation, all work with this compound should be conducted within a certified chemical fume hood to minimize vapor exposure. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

  • Respirator Type: A NIOSH-approved air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is suitable for protection against the vapors of this compound.[8][9]

  • Cartridge Selection: Given the potential for the formation of acidic byproducts, a combination cartridge, such as an organic vapor/acid gas (OV/AG) cartridge , may be appropriate, particularly in situations where the chemical may be heated or involved in reactions that could generate acidic fumes.

  • Fit Testing: A proper fit is essential for the respirator to be effective. All users of tight-fitting respirators must undergo a qualitative or quantitative fit test annually, as required by OSHA regulations.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

Pre-Handling Checklist
  • Information Review: Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.

  • Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly.

  • PPE Availability: Ensure that all required PPE is readily available, in good condition, and fits properly.

  • Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher. Ensure a spill kit appropriate for flammable liquids is accessible.

  • Waste Containers: Have designated and properly labeled waste containers for halogenated organic waste.

Handling Protocol

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_transfer Transfer Chemical in Fume Hood prep_emergency->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction handle_storage Store in a Cool, Dry, Well-Ventilated Area handle_reaction->handle_storage cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Dispose of Waste in Labeled Halogenated Waste Container cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the stability of this compound and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Container: Ensure the container is tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.

Disposal Plan: Responsible Management of Chemical Waste

As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste .[6] Do not mix with non-halogenated waste streams.

  • Container Management: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.

  • Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Preparedness for the Unexpected

Even with the most stringent safety protocols, the potential for accidents exists. A clear and practiced emergency plan is vital.

Spill Response

Spill_Response spill_alert Alert others in the area spill_evacuate Evacuate if necessary spill_alert->spill_evacuate spill_ppe Don appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the spill with absorbent material spill_ppe->spill_contain spill_cleanup Clean up the spill spill_contain->spill_cleanup spill_dispose Dispose of waste properly spill_cleanup->spill_dispose spill_report Report the incident spill_dispose->spill_report

Caption: A decision-making workflow for emergency spill response.

  • Small Spills (Manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • If the spilled material is flammable, eliminate all sources of ignition.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using a chemical spill kit with absorbents suitable for organic liquids.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

    • Report the incident to the laboratory supervisor and EHS.

  • Large Spills (Beyond the capabilities of laboratory personnel):

    • Evacuate the area immediately.

    • Alert others to evacuate.

    • If safe to do so, close the doors to the affected area to contain vapors.

    • Activate the fire alarm if the spill poses a fire hazard.

    • Call your institution's emergency response number and provide details of the spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove any contaminated clothing. Seek immediate medical attention. Be aware that some fluorinated compounds can cause delayed burns, and pain may not be immediate.[12] For exposure to compounds that can generate HF, application of calcium gluconate gel may be necessary after flushing.[13][14]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By integrating this comprehensive safety and handling guide into your laboratory's standard operating procedures, you can foster a culture of safety and responsibility, enabling the continued advancement of your vital research with confidence and care.

References

  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • BYU Cleanroom. Gloves - Tables of Properties and Resistances.
  • Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride | Chemical Emergencies.
  • Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH.
  • Duke University Safety. Recommended Medical Treatment for Hydrofluoric Acid Exposure.
  • GOV.UK. (2024, October 10). What to do in a chemical emergency.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • American Chemistry Council. EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF).
  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Ansell. Ansell Chemical Resistance Glove Chart.
  • Advanced ChemBlocks. 4,4-Difluoro-butan-1-ol.
  • BLD Pharm. 272440-79-6|this compound.
  • Cintas. OSHA Glove Selection Chart. Retrieved from Environmental Health and Safety - The University of Iowa website.
  • College of Science, King Saud University. Safety Guide in the laboratories.
  • Cornell University Environmental Health and Safety. Hand Protection Chemical Resistance Guide.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Life Chemicals Inc. This compound | 272440-79-6.
  • NIOSH. Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process.
  • NIOSH. (2025, October 12). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry.
  • PubChem. 4,4,4-Trifluorobutan-1-ol | C4H7F3O | CID 136307.
  • RS Components. Respirator Filter Selection Guide.
  • The Safety Zone. Gloves Chemical Resistance Chart.
  • 3M. 3M Respirator Selection Guide.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Science. (2021, July 23). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • New Jersey Department of Health. Sodium Fluoride - Hazardous Substance Fact Sheet.
  • BLD Pharm. 272440-79-6|this compound.
  • The Glove Guru. (2025, June 22). Butyl Gloves.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorobutan-1-ol
Reactant of Route 2
Reactant of Route 2
4,4-Difluorobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.